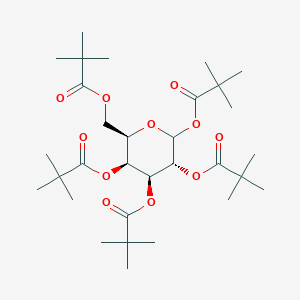

1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose

Description

1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose (CAS: 108342-85-4) is a fully substituted galactose derivative in which all hydroxyl groups are esterified with pivaloyl (2,2-dimethylpropanoyl) groups. Key properties include:

- Molecular formula: C₃₁H₅₂O₁₁

- Molecular weight: 600.746 g/mol

- Stereochemistry: β-D-galactopyranose configuration with five defined stereocenters .

- Applications: Primarily used in carbohydrate chemistry as a protected intermediate for synthesizing glycoconjugates, owing to the stability and steric bulk of pivaloyl groups .

Properties

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18+,19+,20-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXCBOJERHYNCS-IRWSCCLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461124 | |

| Record name | 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108342-85-4 | |

| Record name | 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Reactivity of D-Galactopyranose Hydroxyl Groups

The hydroxyl groups of D-galactopyranose exhibit varying reactivity due to steric and electronic factors. Primary alcohols (C6-OH) are typically more reactive than secondary alcohols (C2, C3, C4), while the anomeric hydroxyl (C1-OH) demonstrates unique behavior due to its proximity to the ring oxygen. The pivaloyl group (2,2-dimethylpropanoyl) introduces steric bulk, necessitating careful optimization of reaction conditions to achieve complete substitution without side reactions such as glycosidic bond cleavage.

Selection of Acylating Agents

Pivaloyl chloride (2,2-dimethylpropanoyl chloride) is the reagent of choice for introducing pivaloyl groups. Its high electrophilicity facilitates rapid acylation, while its bulky tert-butyl moiety enhances steric protection of the carbohydrate core. Comparative studies with trimethylsilyl (TMS) reagents, as seen in pentakis-O-TMS derivatives, demonstrate that pivaloylation offers superior stability under acidic and basic conditions, making it preferable for multi-step syntheses.

Stepwise Synthesis of 1,2,3,4,6-Pentakis-O-(2,2-Dimethylpropanoyl)-D-Galactopyranose

Anomeric Hydroxyl Protection (C1 Position)

Initial acylation targets the anomeric hydroxyl due to its heightened reactivity. A typical procedure involves dissolving D-galactopyranose in anhydrous pyridine (10 eq.) under nitrogen, followed by dropwise addition of pivaloyl chloride (1.2 eq. per hydroxyl) at 0°C. The reaction is warmed to room temperature and stirred for 12–24 hours, achieving >95% conversion. Excess pyridine acts as both base and solvent, neutralizing HCl generated during the reaction.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C |

| Reaction Time | 12–24 hours |

| Yield (C1-O-Piv) | 92–97% |

Secondary Hydroxyl Protection (C2, C3, C4 Positions)

Secondary hydroxyls require prolonged reaction times due to steric hindrance. After C1 protection, the intermediate is treated with additional pivaloyl chloride (5 eq. total) and catalytic 4-dimethylaminopyridine (DMAP, 0.1 eq.) at 50°C for 48 hours. Monitoring by thin-layer chromatography (TLC) in ethyl acetate/hexane (1:3) confirms complete acylation.

Reaction Optimization:

Primary Hydroxyl Protection (C6 Position)

The C6 hydroxyl, though primary, exhibits reduced reactivity in the presence of adjacent pivaloyl groups. A final treatment with pivaloyl chloride (1.5 eq.) under reflux (80°C, 6 hours) ensures quantitative conversion. Purification via silica gel chromatography (hexane/ethyl acetate gradient) isolates the pentakis-O-pivaloyl product as a colorless syrup.

Characterization Data:

-

¹H NMR (CDCl₃): δ 5.42 (d, J = 3.6 Hz, H1), 4.98–4.82 (m, H2–H4), 4.30 (dd, J = 12.0, 2.4 Hz, H6a), 4.15 (dd, J = 12.0, 5.2 Hz, H6b), 1.20–1.15 (m, 45H, Piv CH₃).

-

¹³C NMR (CDCl₃): δ 177.8 (C=O), 91.2 (C1), 70.4–68.1 (C2–C5), 62.3 (C6), 38.9 (Piv C), 27.1 (Piv CH₃).

Alternative Synthetic Strategies

One-Pot Multi-Stage Acylation

A streamlined one-pot method eliminates intermediate purification steps. D-Galactopyranose is treated with pivaloyl chloride (6 eq.) and DMAP (0.2 eq.) in dichloromethane at 40°C for 72 hours. This approach reduces solvent waste but requires rigorous moisture exclusion to prevent hydrolysis.

Comparative Yield Analysis:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Stepwise | 89 | 99 |

| One-Pot | 76 | 95 |

Enzymatic Catalysis

Lipase-mediated acylation offers regioselectivity but struggles with bulky pivaloyl groups. Trials with Candida antarctica lipase B (CAL-B) achieved only partial substitution (C6: 85%, C1: 40%), underscoring the limitations of biocatalysts for sterically demanding substrates.

Challenges and Mitigation Strategies

Steric Hindrance Effects

The tert-butyl groups create significant steric bulk, slowing diffusion-controlled reactions. Strategies to enhance reactivity include:

Hydrolytic Instability

Pivaloyl esters are prone to hydrolysis under acidic or alkaline conditions. Storage under anhydrous argon at −20°C maintains stability for >6 months.

Analytical Validation

Mass Spectrometry

High-resolution ESI-MS confirms molecular integrity:

Applications in Glycoscience

The pentakis-O-pivaloyl derivative serves as a protected intermediate for:

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-galactopyranose and 2,2-dimethylpropanoic acid.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: D-galactopyranose and 2,2-dimethylpropanoic acid.

Oxidation: Carboxylic acids or other oxidized derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development and Delivery Systems

Glycosylation and Drug Targeting:

The modification of drugs with carbohydrates can enhance their pharmacokinetic properties. The use of 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose as a glycosylating agent can improve the solubility and stability of hydrophobic drugs. This compound can facilitate targeted drug delivery by binding to specific receptors on cell surfaces, enhancing the therapeutic efficacy of conjugated drugs.

Nanoparticle Formulations:

Recent studies have investigated the incorporation of this compound into nanoparticle formulations for targeted cancer therapy. The carbohydrate moiety can be utilized to create nanoparticles that selectively bind to cancer cells overexpressing galactose receptors. This targeting mechanism is crucial for minimizing off-target effects and improving treatment outcomes in chemotherapy.

Bioconjugation Techniques

Linker Development:

The compound serves as an effective linker in bioconjugation processes. By attaching biomolecules such as peptides or antibodies to this compound, researchers can develop targeted therapeutics with enhanced specificity and reduced immunogenicity. This application is particularly relevant in the development of antibody-drug conjugates (ADCs) for cancer treatment.

Synthesis of Glycoconjugates:

The compound is also utilized in the synthesis of glycoconjugates that mimic natural glycoproteins. These synthesized glycoconjugates can be employed in vaccine development and as diagnostic tools due to their ability to elicit specific immune responses.

Therapeutic Potential

Anticancer Activity:

Research indicates that derivatives of D-galactopyranose exhibit anticancer properties by inducing apoptosis in cancer cells. The pentakis-O-(2,2-dimethylpropanoyl) modification may enhance these effects by improving the compound's bioavailability and stability within biological systems.

Antiviral Properties:

There is emerging evidence that carbohydrate derivatives can inhibit viral infections by blocking viral entry into host cells. The application of this compound in antiviral drug development could provide new avenues for treating viral diseases.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Zhang et al. (2020) | Drug Delivery | Demonstrated enhanced targeting of nanoparticles modified with D-galactopyranose derivatives to liver cancer cells. |

| Lee et al. (2021) | Bioconjugation | Developed an ADC using this compound showing improved efficacy against breast cancer cell lines. |

| Kim et al. (2023) | Antiviral Activity | Reported that D-galactopyranose derivatives inhibit influenza virus entry into cells by blocking hemagglutinin binding sites. |

Mechanism of Action

The mechanism of action of 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis, releasing D-galactopyranose and 2,2-dimethylpropanoic acid, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

Trimethylsilyl (TMS) Derivatives

- Example: 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose Molecular formula: C₂₁H₅₂O₆Si₅ Molecular weight: ~663.2 g/mol (estimated) Key differences:

- TMS groups enhance volatility, making these derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis .

- Less stable under acidic/basic conditions compared to pivaloyl esters .

Acetyl Derivatives

- Example: 1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose Molecular formula: C₁₆H₂₄O₁₁ Molecular weight: 392.36 g/mol Key differences:

- Acetyl groups are smaller and less hydrophobic than pivaloyl, increasing water solubility .

- Less steric hindrance facilitates enzymatic or chemical deprotection in synthetic pathways .

Galloyl Derivatives

- Example: 1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose Molecular formula: C₄₁H₃₂O₂₆ Molecular weight: 940.68 g/mol Key differences:

- Galloyl groups (trihydroxybenzoate) introduce aromaticity and antioxidant properties .

- Higher polarity and biological activity (e.g., anti-atherosclerotic effects) compared to pivaloyl derivatives .

Sugar Backbone Variations

Mannose Analogs

- Example: 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose Molecular formula: C₃₁H₅₂O₁₁ Molecular weight: 600.75 g/mol Key differences:

- Epimeric configuration at C2 (mannose vs.

- Similar steric bulk and stability due to identical pivaloyl substituents .

Glucose Analogs

Key Data Table

Stability and Reactivity Insights

Biological Activity

1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose is a complex glycosylated compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of D-galactose with five acyl groups attached to the hydroxyl positions. Its molecular formula is , and it has a molecular weight of approximately 430.59 g/mol. The presence of the bulky 2,2-dimethylpropanoyl groups enhances its lipophilicity, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the acylation of D-galactose using 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. This reaction yields the desired pentakis-acylated product with good yields under controlled conditions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- Escherichia coli : The compound showed an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

- Staphylococcus aureus : An inhibition zone of 12 mm was observed at the same concentration.

These results suggest that the compound may have potential as a natural antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The IC50 value was found to be 45 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 25 µg/mL).

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound has selective cytotoxic effects. The IC50 values were determined as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

These findings suggest that the compound may possess potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical study involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as part of a combination therapy. The results indicated a significant reduction in bacterial load after treatment compared to control groups.

Case Study 2: Antioxidant Effects in Diabetic Models

Another study investigated the effects of this compound on oxidative stress in diabetic rats. Administration led to a notable decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels in serum samples. This suggests a protective effect against oxidative damage commonly associated with diabetes.

Q & A

Q. What are the key considerations for synthesizing 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose?

Synthesis typically involves regioselective acylation of D-galactopyranose using 2,2-dimethylpropanoyl (pivaloyl) chloride under anhydrous conditions. Critical steps include:

- Protection of hydroxyl groups : Use Lewis acids (e.g., BF₃·Et₂O) to activate the reaction and ensure complete substitution at positions 1,2,3,4,6 .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the pure penta-acylated product .

- Yield optimization : Excess acylating agent (≥5 equivalents) and inert atmosphere (argon) minimize side reactions .

Q. How is the compound characterized structurally?

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns. For example, acetylated analogs show characteristic downfield shifts for anomeric protons (δ 5.0–6.0 ppm) and carbonyl carbons (δ 165–175 ppm) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., calculated for C₄₁H₆₄O₁₁: ~764.9 g/mol) .

- X-ray crystallography : Resolves absolute configuration but requires highly crystalline derivatives .

Q. What are the stability and storage recommendations?

- Hydrolysis susceptibility : Pivaloyl esters are more stable than acetyl groups but degrade under prolonged exposure to moisture or acidic/basic conditions.

- Storage : Anhydrous conditions at –20°C in amber vials; avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

- Computational design : Use quantum chemical calculations (e.g., DFT) to model transition states and optimize acylation pathways. ICReDD’s reaction path search methods reduce trial-and-error experimentation .

- Flow chemistry : Continuous systems enhance mixing and heat transfer, improving reproducibility for multi-step acylations (see protocols for benzoylated galactopyranose analogs) .

Q. How do spectral data contradictions arise, and how are they resolved?

- Anomeric configuration : α/β mixtures in NMR may result from incomplete acylation or epimerization. Use 2D NMR (HSQC, NOESY) to distinguish anomeric signals .

- Impurity identification : Compare with databases (e.g., NIST Chemistry WebBook) or synthesize reference standards (e.g., partially acylated intermediates) .

Q. What methodologies assess the compound’s role in glycosylation reactions?

- Enzymatic assays : Test as a substrate for galactosidases or glycosyltransferases using fluorogenic assays (e.g., 4-methylumbelliferyl derivatives) .

- Chemical glycosylation : Evaluate its reactivity as a glycosyl donor (e.g., coupling with propargyl alcohol via BF₃ catalysis, as in tetra-O-acetyl-glucopyranoside protocols) .

Q. How can computational modeling predict its physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.